molecular formula C21H29NO2 B13373622 N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide

N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide

Cat. No.: B13373622
M. Wt: 327.5 g/mol
InChI Key: QLEIRUBIYXGHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. The compound features an adamantane core, which is a diamondoid structure, linked to a phenoxyethyl group through an amide bond. This combination of structural elements imparts distinct chemical and physical properties to the compound.

Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

N-[2-(2,3-dimethylphenoxy)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C21H29NO2/c1-14-4-3-5-19(15(14)2)24-7-6-22-20(23)21-11-16-8-17(12-21)10-18(9-16)13-21/h3-5,16-18H,6-13H2,1-2H3,(H,22,23)

InChI Key

QLEIRUBIYXGHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCNC(=O)C23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions to form 2-(2,3-dimethylphenoxy)ethylamine.

    Amidation Reaction: The intermediate is then reacted with 1-adamantanecarboxylic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique physical properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The phenoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-dimethylphenoxy)ethyl]-2,6-dimethylaniline
  • N-[2-(2,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
  • N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is unique due to its adamantane core, which imparts high thermal stability and rigidity. This structural feature distinguishes it from other similar compounds that may lack the adamantane moiety. Additionally, the specific substitution pattern on the phenoxyethyl group can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H29NO2
  • Molecular Weight : 329.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to act through the following mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : The compound could modulate receptor activity through competitive or non-competitive binding, impacting signaling pathways.
  • Cellular Signaling Interference : It may interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a screening of drug libraries on multicellular spheroids, this compound exhibited significant cytotoxic effects against various cancer cell lines. The study demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity profile .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Research indicates that derivatives similar to this compound show promise in controlling mosquito populations, particularly Aedes aegypti, which is a vector for several viral diseases. The larvicidal activity was assessed with LC50 and LC90 values indicating effective concentration ranges for pest control .

Case Studies and Research Findings

StudyFindings
Screening on Multicellular SpheroidsInduced apoptosis in cancer cells; minimal effect on normal cellsPotential for selective anticancer therapy
Insecticidal EvaluationEffective against Aedes aegypti with acceptable toxicity levelsPromising candidate for mosquito control

Safety and Toxicity

Toxicological assessments have shown that this compound exhibits low toxicity in mammalian models at therapeutic doses. In studies where mice were administered high doses of similar compounds, no significant adverse effects were observed on vital organs such as the liver and kidneys .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its anticancer and insecticidal activities.
  • Formulation Development : Investigating suitable formulations for enhanced bioavailability and efficacy.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.